N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
The compound “N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a carboxamide group, a tetrahydropyran ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, is likely to contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the isoxazole ring might undergo reactions typical of heterocycles, while the carboxamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents .Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research has explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are related to the chemical structure of interest, by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. This synthesis pathway leads to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, indicating a broad spectrum of chemical reactivity and potential applications in designing new chemical entities for various scientific purposes (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Palladium-Catalyzed Carbon−Sulfur Bond Formation : The compound has been involved in studies related to the development of new synthetic routes, such as the palladium-catalyzed carbon−sulfur bond formation, using modified Migita reaction conditions. This method has been applied to synthesize related compounds, showcasing its significance in pharmaceutical manufacturing and the development of clinical supplies for drug candidates, indicating the compound's role in facilitating efficient synthesis processes (Norris & Leeman, 2008).
Antimicrobial and Antibacterial Activity
Microwave-Assisted Synthesis and Antimicrobial Activities : Studies have also focused on the microwave-assisted synthesis of tetrazolyl pyrazole amides, with derivatives showing interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities. This highlights the compound's potential as a precursor for developing new antimicrobial agents, addressing the need for rapid and efficient synthesis methods in drug discovery (Hu, Wang, Zhou, & Xu, 2011).
Green Synthesis and Antimicrobial Activity : Another area of research is the green synthesis of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology. Some synthesized compounds have shown potential antibacterial activity against B. subtilis and antifungal activity against A. niger. This approach not only provides new antimicrobial agents but also emphasizes environmentally friendly synthesis methods (Sowmya et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds are known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of extracellular matrix during processes like cell migration and tissue remodeling.
Mode of Action
It’s worth noting that similar compounds, such as tetrahydropyranyl (thp) ethers, are commonly used as protecting groups in organic synthesis . They are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis .
Biochemical Pathways
Related compounds have been used in the identification and optimization of pteridinone toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Pharmacokinetics
The related compound tetrahydropyran is a colourless volatile liquid , which may suggest that it could be readily absorbed and distributed in the body.
Result of Action
Related compounds have been implicated in the repair of dna double-strand breaks , suggesting potential roles in cellular repair mechanisms.
Action Environment
It’s worth noting that the related compound tetrahydropyran is a volatile liquid , suggesting that it could be sensitive to environmental conditions such as temperature and pressure.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-13(11-3-6-16-19-11)15-10-14(4-7-18-8-5-14)12-2-1-9-20-12/h1-3,6,9H,4-5,7-8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLRLSPESZGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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